6-Amino-2-chloropyrimidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-2-chloropyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-5-8-2(4(10)11)1-3(7)9-5/h1H,(H,10,11)(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGBKWYISOUYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1N)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256942 | |
| Record name | 6-Amino-2-chloro-4-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16492-29-8 | |
| Record name | 6-Amino-2-chloro-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16492-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-2-chloro-4-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-2-chloropyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Amino 2 Chloropyrimidine 4 Carboxylic Acid and Its Precursors
De Novo Synthesis Strategies for the Pyrimidine (B1678525) Core
The de novo synthesis of the pyrimidine ring is a foundational aspect of organic chemistry, providing access to a wide array of substituted derivatives from simple, acyclic precursors.
Condensation Reactions in Pyrimidine Ring Formation
The most traditional and widely utilized method for constructing the pyrimidine ring involves the condensation of a compound containing an N-C-N fragment (such as ureas, thioureas, or amidines) with a three-carbon dielectrophilic component. This approach, often referred to as the Principal Synthesis, assembles the heterocyclic core through the formation of two new carbon-nitrogen bonds.
The reaction typically involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine, urea (B33335), or guanidine (B92328) derivative. The mechanism proceeds through initial nucleophilic attack, followed by an intramolecular condensation and subsequent dehydration to yield the aromatic pyrimidine ring. The choice of the three-carbon component and the N-C-N building block dictates the substitution pattern on the final pyrimidine product. For instance, using substituted 1,3-diketones and specific amidines allows for the introduction of various functional groups at different positions of the ring.
| Reactant 1 (N-C-N Fragment) | Reactant 2 (Three-Carbon Unit) | Resulting Pyrimidine Type |
| Amidines | β-Dicarbonyl Compounds | 2-Substituted Pyrimidines |
| Urea | β-Dicarbonyl Compounds | 2-Pyrimidinones |
| Guanidines | β-Dicarbonyl Compounds | 2-Aminopyrimidines |
Multi-component Reaction Approaches to Substituted Pyrimidines
Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of highly substituted pyrimidines. thieme-connect.com
One notable sustainable approach involves an iridium-catalyzed multicomponent synthesis that assembles pyrimidines from amidines and up to three different alcohols. nih.govacs.org This process proceeds through a sequence of condensation and dehydrogenation steps. The condensation steps form the necessary C-C and C-N bonds while deoxygenating the alcohol components, and the final dehydrogenation leads to aromatization of the pyrimidine ring. organic-chemistry.orgorganic-chemistry.org This methodology is highly regioselective and provides access to unsymmetrically decorated pyrimidines with yields of up to 93%. nih.govacs.org The use of alcohols, which can be derived from biomass, marks this as a significant advancement in green chemistry. nih.govacs.org
Key Features of Iridium-Catalyzed Pyrimidine Synthesis
| Feature | Description | Reference |
|---|---|---|
| Catalyst | PN5P–Ir–pincer complexes | nih.govacs.org |
| Reactants | Amidines and up to three different alcohols | organic-chemistry.org |
| Process | Sequential condensation and dehydrogenation | nih.govacs.org |
| Advantages | High regioselectivity, sustainability, high yields (up to 93%) | nih.govacs.org |
Preparation of 6-Amino-2-chloropyrimidine-4-carboxylic acid from Related Pyrimidine Intermediates
The target compound can also be synthesized by modifying existing pyrimidine rings through late-stage functionalization reactions. This often involves the selective substitution of leaving groups on a pre-formed pyrimidine core.
Conversion from 2-Chloro-6-methanesulfonylpyrimidine-4-carboxylic Acid Derivatives
The methanesulfonyl (–SO2CH3) group is a potent electron-withdrawing group and an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. A plausible synthetic route to this compound involves the displacement of a methanesulfonyl group at the C-6 position by an amino group.
In this hypothetical conversion, a precursor such as ethyl 2-chloro-6-methanesulfonylpyrimidine-4-carboxylate would be treated with an ammonia (B1221849) source. The electron-deficient nature of the pyrimidine ring, further activated by the chloro and carboxylate substituents, facilitates nucleophilic attack at the C-6 position. Ammonia or an equivalent nucleophile would displace the methanesulfonyl group to introduce the C-6 amino functionality. This type of transformation is common in heterocyclic chemistry, where sulfonyl groups are used as activatable leaving groups for the introduction of various nucleophiles.
Hydrolysis of Ester Precursors to the Carboxylic Acid
The final step in many synthetic sequences to obtain the title compound is the hydrolysis of a corresponding ester precursor, such as ethyl or methyl 6-amino-2-chloropyrimidine-4-carboxylate. This transformation is a standard procedure in organic synthesis and can be achieved under either acidic or basic conditions. nii.ac.jp
Alkaline hydrolysis, or saponification, is commonly employed, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, often with a co-solvent such as methanol (B129727) or ethanol (B145695) to ensure solubility. researchgate.net The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture with a mineral acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid. chemicalbook.com Care must be taken to control the reaction conditions to avoid potential side reactions, such as the hydrolysis of the C-2 chloro group, although this is generally less facile.
| Hydrolysis Condition | Reagents | Intermediate Product | Final Product |
| Basic (Saponification) | NaOH or KOH in H₂O/Alcohol | Carboxylate Salt | Carboxylic Acid (after acidification) |
| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | Carboxylic Acid | Carboxylic Acid |
Ammonolysis Reactions for C-6 Amino Group Introduction
The introduction of the amino group at the C-6 position is frequently accomplished via a nucleophilic aromatic substitution (SNAr) reaction on a di-substituted precursor, such as a 2,6-dichloropyrimidine derivative. mdpi.com The reaction of a compound like ethyl 2,6-dichloropyrimidine-4-carboxylate with ammonia (ammonolysis) can selectively introduce the amino group at the C-6 position. researchgate.net
The two chlorine atoms on the pyrimidine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens and the carboxylate group. The C-4 and C-6 positions are generally more reactive towards nucleophiles than the C-2 position in many pyrimidine systems. By carefully controlling reaction conditions such as temperature, pressure, and stoichiometry, it is possible to achieve selective mono-amination at the C-6 position. nih.gov The reaction is typically carried out using aqueous or alcoholic ammonia, sometimes at elevated temperatures in a sealed vessel, to afford the 6-amino-2-chloropyrimidine intermediate. mdpi.com
Purification and Isolation Techniques for Synthetic Intermediates
The purity of synthetic intermediates is paramount for the success of subsequent reaction steps. Various techniques are employed to isolate and purify these pyrimidine derivatives, ensuring the removal of unreacted starting materials, reagents, and byproducts.
Filtration and Crystallization: A primary method for isolating solid intermediates like 2,4-diamino-6-hydroxypyrimidine (B22253) is filtration following its synthesis. After the initial reaction, the mixture is often worked up by evaporating the solvent, redissolving the solid in water, and then adjusting the pH with an acid, such as acetic acid, to induce precipitation. patsnap.comrochester.edu Cooling the solution, sometimes to 0-10°C, further promotes crystallization. The resulting solid can then be collected by filtration and washed. patsnap.com Recrystallization from solvents like water or ethanol can be employed for further purification. google.com
Quenching and Extraction: The workup for the chlorination step to produce 2,4-diamino-6-chloropyrimidine requires careful handling of the reactive phosphorus oxychloride. The reaction is typically quenched by slowly adding the mixture to ice water or by using an alcohol like ethanol. mdpi.compatsnap.com Following quenching, the product is often isolated through liquid-liquid extraction. The pH of the aqueous solution is adjusted to be basic (e.g., pH 8) with a base like sodium hydroxide, and the product is then extracted into an organic solvent, commonly ethyl acetate. mdpi.comgoogle.com The combined organic layers are then dried, typically with an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product. mdpi.com
Neutralization and Precipitation: In some procedures, the intermediate 2,4-diamino-6-chloropyrimidine is first isolated as its hydrochloride salt. patsnap.comgoogle.com To obtain the free base, this salt is dissolved in water, often with heating to aid dissolution (e.g., 70°C). The solution is then neutralized with a base, such as ammonia water, to a pH of 6-7, causing the pure product to precipitate out. google.com This solid can then be collected via filtration.
Column Chromatography: For intermediates that are difficult to purify by crystallization alone, or for the removal of closely related impurities, column chromatography is a valuable technique. For derivatives of 2,4-diamino-6-chloropyrimidine, purification by column chromatography on silica (B1680970) gel is frequently reported. A common eluent system is a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (CH₃OH), with ratios varying depending on the specific compound's polarity (e.g., 50:1 or 80:1 v/v). mdpi.com
Table of Compounds
Chemical Reactivity and Derivatization Strategies of 6 Amino 2 Chloropyrimidine 4 Carboxylic Acid
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyrimidine (B1678525) Ring
The electron-deficient nature of the pyrimidine ring, further activated by the presence of the chlorine atom, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of a wide range of substituents.
Substitution at the C-2 Chloro Position with Various Nucleophiles
The chlorine atom at the C-2 position of 6-amino-2-chloropyrimidine-4-carboxylic acid is the primary site for nucleophilic attack. This is due to the combined electron-withdrawing effects of the two ring nitrogen atoms, which stabilize the Meisenheimer intermediate formed during the substitution process. A variety of nucleophiles can be employed to displace the chloride, leading to a diverse set of C-2 substituted pyrimidine derivatives.
Commonly used nucleophiles include amines, alcohols, and thiols. For instance, reactions with primary and secondary amines proceed readily, often under mild conditions, to yield 2-aminopyrimidine (B69317) derivatives. Similarly, alkoxides and thiolates can be used to introduce ether and thioether linkages, respectively. The choice of solvent and base is crucial in these reactions to ensure efficient conversion and minimize side reactions. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are frequently used to facilitate the reaction.
While specific studies on this compound are limited in publicly available literature, the general reactivity of 2-chloropyrimidines is well-established. For example, the reaction of 2-chloropyrimidines with various amines is a common strategy for the synthesis of biologically active molecules. These reactions are often carried out by heating the reactants in a suitable solvent, sometimes in the presence of a base like triethylamine (B128534) or potassium carbonate to neutralize the HCl generated.
Regioselective Amination and Amidation Reactions
Regioselectivity is a key consideration in the derivatization of polysubstituted pyrimidines. In the case of this compound, the primary site of nucleophilic attack by amines is the C-2 position, leading to regioselective amination. This selectivity is governed by the electronic properties of the pyrimidine ring, where the C-2 and C-6 positions are the most electrophilic. The presence of the amino group at C-6 can influence the reactivity at C-2, but typically, substitution of the chloro group is the favored pathway.
Amidation at the C-2 position can also be achieved, though this typically involves a two-step process where an amino group is first introduced and then acylated. Direct amidation via SNAr with an amide nucleophile is less common but can be achieved under specific conditions. The regioselectivity of these reactions allows for the controlled synthesis of specific isomers, which is critical for establishing structure-activity relationships in drug discovery programs.
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group at the C-4 position provides another handle for the functionalization of this compound, allowing for the formation of a variety of derivatives through reactions common to carboxylic acids.
Esterification Reactions for Ester Derivatives
Esterification of the carboxylic acid group can be accomplished using standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. Alternatively, milder conditions can be employed by first converting the carboxylic acid to a more reactive species, such as an acid chloride or by using coupling agents.
For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would convert the carboxylic acid to the corresponding acid chloride, which can then be reacted with an alcohol to form the ester. Another widely used method involves the use of carbodiimide (B86325) coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of a base such as 4-dimethylaminopyridine (B28879) (DMAP). These methods are generally high-yielding and can be performed under mild conditions, making them suitable for substrates with sensitive functional groups.
The resulting ester derivatives can exhibit altered solubility and pharmacokinetic properties compared to the parent carboxylic acid, which is an important consideration in drug design.
Formation of Amides, Hydrazides, and Other Carboxylic Acid Derivatives
The carboxylic acid moiety can be readily converted into a wide range of other functional groups. Amide formation is a particularly important transformation, as the amide bond is a key feature of many biologically active molecules. Similar to esterification, amides can be prepared by reacting the carboxylic acid with a primary or secondary amine using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide.
The general procedure for amide synthesis involves activating the carboxylic acid with the coupling agent, followed by the addition of the desired amine. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and minimize side reactions, including racemization if chiral amines are used.
Furthermore, the carboxylic acid can be converted to hydrazides by reaction with hydrazine. Carboxylic acid hydrazides are themselves versatile synthetic intermediates that can be further modified to generate a variety of heterocyclic systems.
Reactions at the C-6 Amino Group
The amino group at the C-6 position, while generally less reactive as a leaving group compared to the C-2 chloro substituent in SNAr reactions, can undergo various chemical transformations typical of aromatic amines. These reactions provide an additional layer of diversification for the this compound scaffold.
The amino group can be acylated by reacting it with acid chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The resulting N-acylated derivatives can have significantly different electronic and steric properties compared to the parent amine.
Furthermore, the amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), followed by Sandmeyer-type reactions to introduce a variety of substituents, such as halogens, cyano, or hydroxyl groups. However, the conditions for these reactions must be carefully controlled to avoid unwanted side reactions with other functional groups present in the molecule.
The reactivity of the C-6 amino group allows for the fine-tuning of the molecule's properties and the introduction of further diversity, making this compound a truly versatile platform for the synthesis of complex molecules.
Acylation and Alkylation of the Amino Functionality
The exocyclic amino group at the C6 position of this compound is a primary site for nucleophilic reactions, readily undergoing acylation and alkylation. These modifications are fundamental in altering the electronic and steric properties of the molecule, which can be crucial for modulating biological activity.
Acylation of the amino group can be achieved using standard acylating agents such as acid chlorides or anhydrides. For instance, the reaction with chloroacetyl chloride can introduce an acyl group onto the amino functionality. In a typical procedure, the pyrimidine derivative is treated with an equimolar amount of the acylating agent in a suitable solvent like dry benzene (B151609) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC), and the resulting acylated product can be isolated and purified by recrystallization. impactfactor.org The presence of the carboxylic acid and the chloro substituent on the pyrimidine ring can influence the reactivity of the amino group. The electron-withdrawing nature of these groups can decrease the nucleophilicity of the amino group, potentially requiring more forcing conditions for the reaction to proceed to completion.
Alkylation of the amino functionality introduces alkyl substituents, which can significantly impact the lipophilicity and conformational flexibility of the resulting molecule. Direct N-alkylation of amino groups on heterocyclic scaffolds is a common strategy in the synthesis of pharmaceutical compounds. nih.gov While direct alkylation of the amino group of this compound can be challenging due to the potential for multiple alkylations and side reactions at other nucleophilic sites, selective mono-N-alkylation can be achieved under controlled conditions. acs.org For example, using a base-mediated approach with an alkyl halide can lead to the desired N-alkylated product. The choice of base and solvent is critical to control the extent of alkylation and minimize undesired side reactions.
Formation of Carbamic Acid, Urea (B33335), Sulfonamide, Silylamine, and Phosphoramidate Derivatives
The amino group of this compound serves as a versatile precursor for the synthesis of a variety of important functional groups, including carbamic acids, ureas, and sulfonamides.
Carbamic acid derivatives can be conceptually formed from the reaction of the amino group with a source of a carbonyl group. However, free carbamic acids are often unstable. In practice, stable carbamate (B1207046) esters are more commonly synthesized.
Urea derivatives are readily accessible through the reaction of the amino group with isocyanates. ekb.egnih.gov This reaction is typically straightforward and proceeds under mild conditions. An alternative and powerful strategy involves the conversion of the carboxylic acid functionality of the parent molecule into an isocyanate via a Curtius, Hofmann, or Lossen rearrangement. researchgate.net The in situ generated isocyanate can then be trapped with a primary or secondary amine to furnish the corresponding urea derivative. mdpi.com This approach allows for the introduction of a wide range of substituents on the newly formed urea moiety.
The synthesis of sulfonamide derivatives is a common transformation in medicinal chemistry, as the sulfonamide group is a key pharmacophore in many drugs. ekb.egnih.gov The reaction of the amino group of this compound with a sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, yields the corresponding sulfonamide. ekb.eg The reactivity of the amino group can be influenced by the electronic nature of the pyrimidine ring. A more recent approach involves the direct conversion of a carboxylic acid to a sulfonyl chloride, which can then be reacted with an amine in a one-pot synthesis to form the sulfonamide. nih.gov
The formation of silylamine and phosphoramidate derivatives from the amino group represents further avenues for chemical modification, although these are less commonly reported for this specific scaffold.
Cross-Coupling Reactions Utilizing the Halogen Substituent
The chloro substituent at the C2 position of the pyrimidine ring is a key site for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions. These reactions are instrumental in the construction of biaryl and other complex molecular frameworks.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Arylation
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. researchgate.netmdpi.comnih.gov This reaction typically involves the coupling of an organoboron reagent (boronic acid or boronic ester) with a halide or triflate in the presence of a palladium catalyst and a base.
In the context of this compound, the chloro substituent at the C2 position can act as the electrophilic partner in the Suzuki-Miyaura coupling. The reaction with an arylboronic acid would lead to the corresponding 2-aryl-6-aminopyrimidine-4-carboxylic acid derivative. The success of this reaction is often dependent on the choice of catalyst, ligand, base, and solvent. For chloropyrimidine substrates, more active catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, may be required to achieve good yields.
A significant advantage of the Suzuki-Miyaura reaction is its tolerance to a wide range of functional groups, which can often eliminate the need for protection and deprotection steps. Research has shown that Suzuki-Miyaura couplings can be performed on substrates bearing unprotected amino and carboxylic acid groups. mdpi.com The direct coupling of unprotected ortho-bromoanilines has been successfully demonstrated, suggesting that the presence of a free amino group adjacent to the halide may not be detrimental to the reaction. nih.gov
The direct Suzuki-Miyaura coupling of unprotected this compound would be a highly efficient method for the synthesis of 2-aryl derivatives. However, potential challenges include the coordination of the amino or carboxylate group to the palladium catalyst, which could inhibit its catalytic activity. Careful optimization of the reaction conditions, including the choice of a suitable palladium precursor, ligand, and base, would be crucial to overcome these challenges and achieve a successful coupling.
Sonogashira Cross-Coupling for Alkynylation
The Sonogashira cross-coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
The chloro group at the C2 position of this compound can serve as the halide partner in the Sonogashira reaction. Coupling with a terminal alkyne would yield a 2-alkynyl-6-aminopyrimidine-4-carboxylic acid derivative. The reaction conditions for the Sonogashira coupling are generally mild, and the reaction tolerates a variety of functional groups. A recent development in this area is the decarbonylative Sonogashira cross-coupling, which allows for the use of carboxylic acids as the coupling partners. rsc.orgnih.govrsc.org This innovative approach could potentially be applied to this compound, offering an alternative route to alkynylated pyrimidine derivatives.
Cyclization and Annulation Reactions for Fused Heterocyclic Systems
The strategic placement of the amino and carboxylic acid functionalities on the pyrimidine ring of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions, which involve the formation of a new ring fused to the pyrimidine core, are of great interest in the development of novel therapeutic agents.
One important class of fused heterocycles that can be synthesized from this precursor are the pyrimido[4,5-d]pyrimidines. researchgate.netmdpi.com These bicyclic systems are structurally related to purines and often exhibit a wide range of biological activities. The synthesis of pyrimido[4,5-d]pyrimidines can be achieved through the reaction of an aminopyrimidine with a suitable one-carbon synthon. For example, treatment of 6-aminopyrimidine derivatives with formic acid can lead to the formation of the fused pyrimidone ring. researchgate.net
Alternatively, the amino and carboxylic acid groups can participate in intramolecular cyclization reactions to form a new fused ring. For instance, activation of the carboxylic acid, perhaps by conversion to an acid chloride or ester, could be followed by nucleophilic attack from the adjacent amino group to form a pyrimido[4,5-d]pyrimidinone derivative. The specific reaction conditions would dictate the final structure of the fused heterocyclic system. The synthesis of various fused pyrimidine rings, such as furo[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, often starts from appropriately substituted pyrimidine precursors. rsc.org
Synthesis of Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines
The fusion of two pyrimidine rings results in the formation of pyrimidopyrimidine isomers, which are prominent structures in medicinal chemistry. The synthesis of these scaffolds often involves the cyclization of appropriately substituted pyrimidine precursors. For instance, pyrimido[4,5-d]pyrimidines have been synthesized from starting materials like 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivatives. nih.gov The general strategy involves reactions that build the second pyrimidine ring onto the first, such as treating 5-aryl-7-chloro-4-aminopyrimidine-5-carbonitriles with a mixture of acetic anhydride (B1165640) and acetic acid to yield 5-aryl-7-chloro-2-methyl-pyrimido[4,5-d]pyrimidine-4(3H)-one derivatives. nih.gov
Formation of Thieno[2,3-d]pyrimidine (B153573) and Pyrrolo[2,3-d]pyrimidine Scaffolds
Thieno[2,3-d]pyrimidines and their isosteric analogs, pyrrolo[2,3-d]pyrimidines (7-deazapurines), are another class of bicyclic heterocycles with significant biological activities. The construction of these ring systems typically involves either building a pyrimidine ring onto a pre-existing thiophene (B33073) or pyrrole (B145914), or vice-versa. ekb.egresearchgate.netnih.govnih.gov Common methods for synthesizing thieno[2,3-d]pyrimidines include the cyclization of 2-aminothiophene-3-carboxylic acid derivatives with reagents that provide the necessary atoms for the pyrimidine ring. nuph.edu.ua Similarly, the synthesis of pyrrolo[2,3-d]pyrimidines often starts from substituted pyrroles or by constructing the pyrrole ring onto a pyrimidine precursor. nih.govnih.govresearchgate.net
Despite the potential of this compound to serve as a substrate for annulation reactions to form these fused systems, specific synthetic routes originating from this particular compound are not well-reported in the literature. The established methodologies for creating thieno[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds generally utilize different pyrimidine starting materials, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) or other derivatives that possess functional groups amenable to established cyclization strategies. ekb.egnuph.edu.uauran.ua
Groebke–Blackburn–Bienaymé (GBB) Reaction Incorporations
The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful three-component reaction (3CR) that efficiently produces substituted 3-aminoimidazo[1,2-a]heterocycles from an amidine, an aldehyde, and an isocyanide. nih.gov The this compound molecule (referred to as 2-amino-6-chloropyrimidine-4-carboxylic acid in some literature) has proven to be a highly valuable building block in this context, particularly for its application in DNA-Encoded Library (DEL) technology. nih.govacs.org
In this innovative application, the compound serves as a bifunctional scaffold. The carboxylic acid group is first used to attach the molecule to a DNA-oligonucleotide tag. Subsequently, the two other reactive sites can be independently functionalized to generate molecular diversity. The chloro group at the 2-position (or 6-position depending on numbering) is typically addressed first via a DNA-compatible Suzuki-Miyaura cross-coupling reaction, which introduces an aryl or heteroaryl substituent. nih.govacs.orgnih.gov This step transforms the scaffold into a DNA-conjugated 6-aryl-2-aminopyrimidine derivative.
Following the Suzuki coupling, the 2-amino group of the pyrimidine ring participates as the amidine component in the GBB reaction. acs.org The DNA-conjugated substrate is reacted with a diverse set of aldehydes and isocyanides to generate a library of complex, DNA-tagged 3-aminoimidazo[1,2-a]pyrimidine derivatives. nih.govacs.org Researchers have optimized the GBB reaction conditions to be mild and compatible with the DNA tag, often using acetic acid in a solvent like N,N-Dimethylacetamide (DMA), which prevents DNA degradation. nih.gov This sequential strategy, combining Suzuki coupling and the GBB reaction on the this compound scaffold, demonstrates its utility in generating large, diverse chemical libraries for drug discovery. acs.orgnih.gov
Table 1: On-DNA Groebke–Blackburn–Bienaymé (GBB) Reaction with this compound Derivatives
This table summarizes the reaction components and conditions for the GBB reaction performed on DNA-conjugated substrates derived from this compound after an initial Suzuki-Miyaura coupling.
| Amidine Component (Post-Suzuki) | Aldehyde | Isocyanide | Catalyst/Acid | Solvent | Result | Reference |
| DNA-conjugated 6-phenyl-2-aminopyrimidine-4-carboxamide | Benzaldehyde | tert-Butyl isocyanide | Acetic Acid (AcOH) | N,N-Dimethylacetamide (DMA) | Successful formation of the corresponding imidazo[1,2-a]pyrimidine (B1208166) derivative. | nih.govacs.org |
| DNA-conjugated 6-phenyl-2-aminopyrimidine-4-carboxamide | 4-Fluorobenzaldehyde | tert-Butyl isocyanide | Acetic Acid (AcOH) | N,N-Dimethylacetamide (DMA) | High conversion to the GBB product observed. | nih.govacs.org |
| DNA-conjugated 6-phenyl-2-aminopyrimidine-4-carboxamide | 4-Pyridinecarboxaldehyde | tert-Butyl isocyanide | Acetic Acid (AcOH) | N,N-Dimethylacetamide (DMA) | Successful formation of the GBB adduct. | nih.govacs.org |
| DNA-conjugated 6-(4-methoxyphenyl)-2-aminopyrimidine-4-carboxamide | Benzaldehyde | Cyclohexyl isocyanide | Acetic Acid (AcOH) | N,N-Dimethylacetamide (DMA) | High conversion to the desired product. | nih.govacs.org |
| DNA-conjugated 6-(thiophen-3-yl)-2-aminopyrimidine-4-carboxamide | 2-Naphthaldehyde | tert-Butyl isocyanide | Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃) | N,N-Dimethylacetamide (DMA) | Tested, but AcOH was found to be the optimal acid for DNA compatibility. | nih.gov |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, the connectivity and chemical environment of each atom can be mapped out.
The ¹H NMR spectrum of 6-Amino-2-chloropyrimidine-4-carboxylic acid is anticipated to be relatively simple, revealing three distinct signals corresponding to the different types of protons present in the molecule: the amino group protons, the carboxylic acid proton, and the lone proton on the pyrimidine (B1678525) ring.
The proton attached to the C5 carbon of the pyrimidine ring is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. The protons of the amino group (-NH₂) at the C6 position would likely appear as a broad singlet. Similarly, the acidic proton of the carboxyl group (-COOH) at the C4 position would also present as a broad singlet. The broadness of the amino and carboxylic signals is due to rapid chemical exchange and quadrupole effects from the nitrogen atom. The chemical shifts of these exchangeable protons can also be influenced by factors such as solvent, concentration, and temperature. Confirmation of these protons is typically achieved by adding a few drops of deuterium oxide (D₂O) to the NMR tube, which results in the disappearance of the -NH₂ and -COOH signals due to proton-deuterium exchange.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment |
| ~ 6.0 - 7.0 | Singlet (s) | H-5 (pyrimidine ring) |
| ~ 7.5 - 8.5 | Broad Singlet (br s) | -NH₂ (amino group) |
| ~ 12.0 - 13.0 | Broad Singlet (br s) | -COOH (carboxylic acid) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The carbon of the carboxylic acid group (C=O) is expected to resonate at the lowest field (highest ppm value) due to the strong deshielding effect of the two oxygen atoms. The carbons of the pyrimidine ring (C2, C4, C5, and C6) will appear at chemical shifts characteristic of heteroaromatic systems. The C2 and C6 carbons, being directly attached to electronegative chlorine and nitrogen atoms respectively, would be significantly deshielded. The C4 carbon, attached to the carboxyl group and two ring nitrogens, would also be found downfield. The C5 carbon, bonded only to a hydrogen and other carbons, would appear at the most upfield position among the ring carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~ 170 | -COOH |
| ~ 165 | C6-NH₂ |
| ~ 160 | C2-Cl |
| ~ 155 | C4-COOH |
| ~ 105 | C5-H |
Two-Dimensional NMR Techniques for Connectivity Assignments
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the H-5 proton to the ¹³C signal of the C5 carbon. This provides definitive proof of their direct connection.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity around quaternary (non-protonated) carbons. Key expected correlations would include the H-5 proton showing cross-peaks to the C4 and C6 carbons. Additionally, the amino protons could show correlations to the C6 and C5 carbons, further solidifying the structural assignment.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The theoretical monoisotopic mass of this compound (C₅H₄ClN₃O₂) is calculated to be approximately 173.0047 Da. An experimental HR-MS measurement yielding a value very close to this theoretical mass would serve as strong evidence for the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.
In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure. The fragmentation of pyrimidine carboxylic acids is influenced by the nature and position of substituents on the ring nih.gov.
For this compound, several key fragmentation pathways can be predicted based on general principles for carboxylic acids and halogenated heterocycles. libretexts.org
Decarboxylation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as carbon dioxide (CO₂) or the entire COOH radical. The loss of the COOH group (a mass of 45 Da) would be a prominent fragmentation event. libretexts.org
Loss of Chlorine: Cleavage of the carbon-chlorine bond could lead to the loss of a chlorine radical (Cl•), resulting in a fragment ion with a mass of M-35 or M-37, depending on the chlorine isotope.
Ring Cleavage: Following initial losses, the pyrimidine ring itself can undergo cleavage, leading to smaller fragment ions characteristic of the substituted heterocyclic core.
Analysis of these fragmentation pathways provides corroborative evidence for the arrangement of the amino, chloro, and carboxylic acid functional groups on the pyrimidine scaffold.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional moieties: the carboxylic acid group, the amino group, and the chloropyrimidine ring.
The carboxylic acid group gives rise to two distinct and easily identifiable absorptions. A very broad band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxyl group. libretexts.org The broadness of this peak is a result of hydrogen bonding. Additionally, a strong absorption band corresponding to the C=O (carbonyl) stretching vibration is expected between 1710 and 1760 cm⁻¹. libretexts.org The exact position of this band can be influenced by factors such as hydrogen bonding and conjugation within the molecule.
The amino group (-NH₂) typically shows characteristic stretching vibrations in the 3300-3500 cm⁻¹ region. Often, two bands are observed in this region for a primary amine: one for the asymmetric N-H stretching and another for the symmetric N-H stretching.
The pyrimidine ring itself, along with the chloro-substituent, will also produce characteristic absorption bands in the fingerprint region of the IR spectrum (below 1500 cm⁻¹). These bands arise from C-C and C-N stretching vibrations within the ring, as well as C-H and C-Cl bending and stretching vibrations. For instance, C-Cl stretching vibrations are typically observed in the range of 600-800 cm⁻¹.
Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1710-1760 |
| Amino | N-H Stretch | 3300-3500 |
| Pyrimidine Ring | C=N, C=C Stretches | ~1400-1600 |
| Chloroalkane | C-Cl Stretch | ~600-800 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This analysis provides the percentage of each element present in the molecule, which can then be compared to the theoretical values calculated from the molecular formula. For this compound, the molecular formula is C₅H₄ClN₃O₂. uni.lu
From this formula, the theoretical elemental composition can be calculated as follows:
Carbon (C): (5 * 12.01) / 173.56 * 100% = 34.59%
Hydrogen (H): (4 * 1.01) / 173.56 * 100% = 2.32%
Chlorine (Cl): (1 * 35.45) / 173.56 * 100% = 20.42%
Nitrogen (N): (3 * 14.01) / 173.56 * 100% = 24.21%
Oxygen (O): (2 * 16.00) / 173.56 * 100% = 18.44%
Experimental data from elemental analysis should closely match these theoretical values to confirm the empirical and molecular formula of the synthesized compound.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.01 | 5 | 60.05 | 34.59% |
| Hydrogen | H | 1.01 | 4 | 4.04 | 2.32% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 20.42% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 24.21% |
| Oxygen | O | 16.00 | 2 | 32.00 | 18.44% |
| Total | 173.57 | 100.00% |
X-ray Crystallography for Solid-State Structure Determination (If Applicable to Derivatives)
For instance, studies on derivatives of aminopyrimidines and chloropyridines reveal common structural motifs. mdpi.comresearchgate.net It is highly probable that the crystal structure of derivatives of this compound would be stabilized by an extensive network of hydrogen bonds. The carboxylic acid groups are likely to form dimers through strong O-H···O hydrogen bonds. Furthermore, the amino group and the nitrogen atoms of the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively, leading to the formation of supramolecular assemblies. mdpi.com
The planarity of the pyrimidine ring is another key structural feature that would be confirmed by X-ray crystallography. The bond lengths and angles within the ring and between the ring and its substituents would provide detailed information about the electronic effects of the amino, chloro, and carboxylic acid groups on the aromatic system. The solid-state packing of the molecules would also be elucidated, revealing how the individual molecules arrange themselves in the crystal lattice.
Computational and Theoretical Studies
Density Functional Theory (DFT) Investigations of Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. A DFT study of 6-Amino-2-chloropyrimidine-4-carboxylic acid would typically involve calculations to determine its molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability.
Further analysis would include the generation of Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is fundamental to predicting how the molecule will interact with other reagents. While specific studies on this compound are not available, DFT investigations on similar pyrimidine (B1678525) structures have been performed. For instance, studies on other aminopyrimidines have successfully used DFT to analyze their structural and electronic properties.
Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: The following data is illustrative of typical DFT outputs and not based on published results for this specific compound.)
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Region of highest electron density, prone to electrophilic attack. |
| LUMO Energy | -1.2 eV | Region of lowest electron density, prone to nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 3.2 D | Measures the polarity of the molecule. |
Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations are employed to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts.
A computational study for this compound would calculate the expected ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. These theoretical values, when compared to experimental spectra, help in the definitive assignment of signals and provide confidence in the structural characterization. Such calculations are routinely performed for novel organic compounds to support their synthesis and characterization.
Conformational Analysis and Potential Energy Surface Mapping
The functional properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound would involve studying the rotation around its single bonds, particularly the bond connecting the carboxylic acid group to the pyrimidine ring.
By systematically rotating this bond and calculating the energy at each step, a potential energy surface (PES) can be mapped. This map reveals the most stable (lowest energy) conformations and the energy barriers required to transition between them. This information is vital for understanding how the molecule might orient itself when interacting with biological targets or other molecules.
Molecular Dynamics Simulations for Conformational Sampling
While conformational analysis provides a static picture of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. An MD simulation of this compound, typically in a simulated solvent environment, would track the movements of each atom based on classical mechanics.
These simulations allow for a broader exploration of the conformational landscape, revealing how the molecule flexes, bends, and interacts with its surroundings. This is particularly important for understanding its behavior in a biological context, such as its ability to bind to a receptor. The results can provide insights into the molecule's flexibility and the predominant conformations it adopts in solution.
Computational Studies on Reaction Mechanisms Involving this compound
Computational studies are instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis or its reactivity in subsequent chemical transformations. Theoretical investigations into the reaction mechanisms for the formation of related pyrimidine-based structures, such as pyrido[2,3-d]pyrimidines, have been conducted.
Such studies typically involve locating the transition state structures for each step of a proposed mechanism and calculating the activation energies. This allows researchers to determine the most likely reaction pathway and understand the factors that influence the reaction's outcome and rate. For example, a study on the aminolysis of related chloropyrimidines used computational methods to clarify the reaction mechanism and the role of intermediate complexes.
Role As a Precursor in Advanced Organic Synthesis and Scaffold Diversity
Development of Libraries of Pyrimidine-based Compounds
The structure of 6-amino-2-chloropyrimidine-4-carboxylic acid is ideally suited for the generation of large collections of related molecules, known as chemical libraries. In medicinal chemistry and drug discovery, the synthesis of such libraries is a cornerstone for identifying new biologically active agents. The distinct reactivity of the chloro and carboxylic acid groups allows chemists to introduce a wide variety of substituents in a controlled manner.
A common strategy involves a two-step procedure where the carboxylic acid is first coupled with a selection of amines to form amides, followed by the nucleophilic displacement of the chlorine atom with a different set of amines. nih.gov This approach was utilized in the development of novel antitubercular agents, where 6-chloropyrimidine-4-carboxylic acid derivatives were reacted with various amines to create a library of 6-aminopyrimidine-4-carboxamides. nih.gov The process typically involves an initial amide coupling reaction using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by the SNAr reaction where the chloro group is displaced. nih.gov This systematic approach enables the creation of a large matrix of compounds from a single core structure, facilitating the exploration of chemical space.
Table 1: Illustrative Example of Library Generation from a Pyrimidine (B1678525) Core This table demonstrates how different amines can be used in a modular synthesis to create a library of diverse compounds from a common pyrimidine scaffold.
| Core Scaffold | Amine 1 (for Amide Coupling) | Amine 2 (for SNAr) | Resulting Compound Class |
| 6-Chloropyrimidine-4-carboxylic acid | Aniline | N-methylphenethylamine | N-phenyl-6-(methyl(phenethyl)amino)pyrimidine-4-carboxamide |
| 6-Chloropyrimidine-4-carboxylic acid | 4-Methoxyaniline | Cyclopropylamine | 6-(Cyclopropylamino)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide |
| 6-Chloropyrimidine-4-carboxylic acid | 4-Aminopyridine | Morpholine | 6-Morpholino-N-(pyridin-4-yl)pyrimidine-4-carboxamide |
Utilization in the Synthesis of Complex Heterocyclic Architectures
Beyond its use in creating libraries of substituted pyrimidines, this compound and its analogs serve as starting materials for constructing more complex, multi-ring heterocyclic systems. These larger architectures are of significant interest due to their presence in natural products and pharmacologically active compounds. The strategic placement of reactive groups on the pyrimidine ring allows for annulation reactions, where new rings are fused onto the initial scaffold.
For instance, aminopyrimidine derivatives are key precursors in the synthesis of pyridodipyrimidines, which are tricyclic systems containing multiple nitrogen atoms. nih.gov Methodologies often involve the reaction of 6-aminouracil (B15529) derivatives (structurally related to the subject compound) with aldehydes and other components to build the fused pyridine (B92270) ring. nih.gov Similarly, the reaction of chloropyrimidines with other heterocyclic amines, such as 3-aminopyrrole, can lead to the formation of novel linked heterocyclic systems. arkat-usa.org In one study, the reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with two equivalents of 3-aminopyrrole resulted in the displacement of both chloro groups, creating a unique molecule with three interconnected heterocyclic rings. arkat-usa.org These examples highlight how the inherent reactivity of the chloropyrimidine core can be harnessed to build intricate molecular frameworks.
Strategic Incorporation into Chemical Scaffolds for Structure-Activity Relationship (SAR) Studies (Chemical Design Focus)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. This compound is an excellent scaffold for such studies because its multiple reaction sites allow for systematic structural modifications. By creating a series of analogs where one part of the molecule is varied while the others are kept constant, researchers can probe the pharmacophore—the essential features required for biological activity.
An extensive SAR study was conducted on a library of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in producing signaling lipids. acs.org Starting from a high-throughput screening hit, researchers systematically modified three regions of the molecule: the substituent at the 2-position (derived from the chloro group), the substituent at the 6-position, and the amide moiety (derived from the carboxylic acid). acs.org This detailed investigation, which led to the discovery of the potent inhibitor LEI-401, revealed key insights. For example, replacing an aryl ring on one side of the scaffold with a saturated cyclohexyl ring led to a significant loss of activity, indicating the importance of an aromatic feature in that position. acs.org
Table 2: SAR Findings for Pyrimidine-4-Carboxamide (B1289416) NAPE-PLD Inhibitors This table summarizes how modifications to a pyrimidine scaffold influenced inhibitory potency, providing a clear example of an SAR study. Data adapted from related pyrimidine-4-carboxamide inhibitor studies. acs.org
| Compound | R1 Substituent (at position 2) | R2 Substituent (at position 6) | R3 Substituent (Amide) | Inhibitory Potency (IC₅₀, nM) |
| Hit Compound | Methyl(phenethyl)amino | Morpholino | Cyclopropylmethyl | 250 |
| Analog 1 | (S)-3-Phenylpiperidin-1-yl | Morpholino | Cyclopropylmethyl | 80 |
| Analog 2 | Methyl(phenethyl)amino | (S)-3-Hydroxypyrrolidin-1-yl | Cyclopropylmethyl | 150 |
| LEI-401 | (S)-3-Phenylpiperidin-1-yl | (S)-3-Hydroxypyrrolidin-1-yl | Cyclopropylmethyl | 15 |
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 6-Amino-2-chloropyrimidine-4-carboxylic acid?
- Methodological Answer : Synthesis typically involves condensation and cyclization reactions. For pyrimidine derivatives, a common approach includes reacting substituted pyrimidine precursors with chlorinating agents under controlled conditions. For example, condensation of 2-chloropyrimidine-4-carboxylic acid derivatives with ammonia or amine sources can introduce the amino group. Catalysts like palladium or copper may enhance regioselectivity, while solvents such as DMF or toluene optimize reaction efficiency . Purification via HPLC or recrystallization ensures >95% purity, as seen in analogous pyrimidinecarboxylic acid syntheses .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent hydrolysis or oxidation. The compound is hygroscopic and light-sensitive; thus, desiccants and amber glassware are recommended. Safety protocols from pyrimidine derivatives suggest handling in fume hoods with PPE (gloves, lab coats) due to potential irritancy .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns (e.g., chlorine at position 2, amino at position 6).
- IR : Peaks near 1680 cm (C=O stretch) and 3400 cm (N-H stretch) validate the carboxylic acid and amino groups.
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., theoretical MW: ~187.57 g/mol).
Cross-referencing with databases like NIST ensures data accuracy .
Advanced Research Questions
Q. How does the chlorine substituent at position 2 influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing chlorine activates the pyrimidine ring for nucleophilic attack at adjacent positions. For example, in Suzuki-Miyaura coupling, the C2-Cl bond can be replaced with aryl/heteroaryl groups using Pd catalysts. Kinetic studies using HPLC or LC-MS track reaction progress, while DFT calculations predict regioselectivity .
Q. What challenges arise in achieving regioselective functionalization of the pyrimidine ring?
- Methodological Answer : Competing reactivity at positions 4 (carboxylic acid) and 6 (amino group) requires tailored protecting groups. For instance, tert-butoxycarbonyl (Boc) protects the amino group during esterification of the carboxylic acid. Solvent polarity (e.g., DMSO vs. THF) and temperature gradients (0–80°C) modulate selectivity, as demonstrated in dichloropyridinecarboxylic acid studies .
Q. How can researchers resolve contradictions in spectroscopic data from different sources?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with authenticated standards (e.g., NIST or PubChem entries).
- Isotopic Labeling : Use N or C-labeled analogs to confirm peak assignments.
- Collaborative Analysis : Share raw data via platforms like Zenodo for peer validation, aligning with FAIR data principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
